molecular formula C13H19N3O8 B1195333 3-(3-Amino-3-carboxypropyl)uridine CAS No. 52745-94-5

3-(3-Amino-3-carboxypropyl)uridine

Cat. No. B1195333
CAS RN: 52745-94-5
M. Wt: 345.31 g/mol
InChI Key: YXNIEZJFCGTDKV-JANFQQFMSA-N
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Description

3-(3-Amino-3-carboxypropyl)uridine is an uridine analog used in the study of protein synthesis . It has a molecular formula of C13H19N3O8 . This compound plays a pivotal role in the synthesis of nucleic acids and RNA modification . It is a highly conserved modification found in variable- and D-loops of tRNAs .


Synthesis Analysis

The synthesis of 3-(3-Amino-3-carboxypropyl)uridine involves the transfer of the 3-amino-acid-3-carboxypropyl group from S-adenosylmethionine . A series of 3-substituted uridine and pseudouridine derivatives, based on the naturally occurring 3-(3-amino-3-carboxypropyl) modification, were synthesized .


Molecular Structure Analysis

The molecular structure of 3-(3-Amino-3-carboxypropyl)uridine consists of a uridine molecule with a 3-amino-3-carboxypropyl group attached to it . The 3-amino-3-carboxypropyl group is attached to the N3 atom of the uracil base to prevent it from engaging in Watson–Crick base pairing .


Physical And Chemical Properties Analysis

The molecular formula of 3-(3-Amino-3-carboxypropyl)uridine is C13H19N3O8, and it has an average mass of 345.305 Da and a monoisotopic mass of 345.117218 Da .

Scientific Research Applications

  • Isolation and Characterization from Human Urine : 3-(3-Amino-3-carboxypropyl)uridine was isolated from human urine and its structure was characterized. This modified nucleoside is also present in the urine of cancer patients but in smaller amounts, suggesting potential significance in relation to tRNA and disease biomarkers (Chheda et al., 1988).

  • Properties in tRNA : The compound has been studied for its role in tRNA, especially in Escherichia coli tRNAphe, indicating a significant role in the structure and function of tRNA (Seela & Cramer, 1976).

  • Solution Conformation Studies : Research on 3-substituted uridine and pseudouridine derivatives based on 3-(3-Amino-3-carboxypropyl)uridine shows its influence on nucleoside conformation, which could have implications for understanding RNA structure and function (Chang et al., 2008).

  • Effect on tRNA Function : Studies on the effects of chemical modification of 3-(3-Amino-3-carboxypropyl)uridine on tRNA function in Escherichia coli indicate that it does not play a major role in the known biological functions of tRNA (Friedman, 1979).

  • Biogenesis and Functions in tRNA : The biogenesis of this modification in tRNA and its impact on thermal stability and genome instability under heat stress has been explored, highlighting its physiological importance (Takakura et al., 2019).

  • RNA Modified Uridines : The chemical synthesis and structural analysis of oligoribonucleotides with 3-(3-Amino-3-carboxypropyl)uridine have been reported, contributing to our understanding of RNA modifications (Nawrot et al., 1995).

Safety And Hazards

Safety data for 3-(3-Amino-3-carboxypropyl)uridine suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. It is recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

Recent research has identified 3-(3-Amino-3-carboxypropyl)uridine as a site of attachment of N-glycans in glycoRNA . This discovery opens up new avenues for further characterization of glycoRNA biology .

properties

IUPAC Name

2-amino-4-[3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,6-dioxopyrimidin-1-yl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O8/c14-6(12(21)22)1-3-15-8(18)2-4-16(13(15)23)11-10(20)9(19)7(5-17)24-11/h2,4,6-7,9-11,17,19-20H,1,3,5,14H2,(H,21,22)/t6?,7-,9-,10-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXNIEZJFCGTDKV-JANFQQFMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)N(C1=O)CCC(C(=O)O)N)C2C(C(C(O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)N(C1=O)CCC(C(=O)O)N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10967195
Record name 3-(3-Amino-3-carboxypropyl)-1-pentofuranosylpyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10967195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Amino-3-carboxypropyl)uridine

CAS RN

52745-94-5
Record name 3-(3-Amino-3-carboxypropyl)uridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52745-94-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Amino-3-carboxypropyl)uridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052745945
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(3-Amino-3-carboxypropyl)-1-pentofuranosylpyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10967195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
435
Citations
S Friedman - Journal of Biological Chemistry, 1979 - Elsevier
The minor base 3-(3-amino-3-carboxypropyl)uridine (acp3U) in Escherichia coli tRNAPhe was acylated with the N-hydroxysuccinimide esters of acetic, phenoxy-acetic, and …
Number of citations: 12 www.sciencedirect.com
Z Ohashi, M Maeda, JA McCloskey, S Nishimura - Biochemistry, 1974 - ACS Publications
TA he primary sequence of Escherichia coli tRNAphe was previously reported by Barrell and Sanger (1969). It was shown that an unknown modified componentdesignated as X was …
Number of citations: 106 pubs.acs.org
GB Chheda, HA Tworek, AK Bhargava… - Nucleosides & …, 1988 - Taylor & Francis
A new modified nucleoside, 3-(3-amino-3-carboxypropyl)-uridine was isolated from a 24 hour collection of a normal human urine. The structure was assigned on the basis of UV, NMR …
Number of citations: 11 www.tandfonline.com
S Friedman, HJ Li, K Nakanishi, G Van Lear - Biochemistry, 1974 - ACS Publications
Stanley Friedman,* Huimin Janet Li, Koji Nakanishi,* and George Van Lear abstract: The nucleoside that reacts with the JV-hydroxysuc-cinimide ester of phenoxyacetic acid in …
Number of citations: 57 pubs.acs.org
S Nishimura, Y Taya, Y Kuchino, Z Ohashi - Biochemical and Biophysical …, 1974 - Elsevier
Received February 12,1974 Page 1 Vol. 57, No. 3, 1974 BIOCHEMICAL AND BIOPHYSICAL RESEARCH COMMUNICATIONS ENZYMATIC SYNTHESIS OF 3 -( 3 -AMINO-3 …
Number of citations: 108 www.sciencedirect.com
I Schwartz, J Ofengand - Biochimica et Biophysica Acta (BBA)-Gene …, 1982 - Elsevier
E. coli tRNA Phe was modified at its 3-(3-amino-3-carboxypropyl)uridine residue with the N-hydroxysuccinimide ester of N-4-azido-2-nitrophenyl)glycine. Exclusive modification of this …
Number of citations: 13 www.sciencedirect.com
MW Gray - Canadian Journal of Biochemistry, 1976 - cdnsciencepub.com
A procedure for the quantitative measurement of the O 2′ -methylnucleoside constituents of RNA has recently been developed in this laboratory (Gray, MW Can. J. Biochem. 53,735–…
Number of citations: 5 cdnsciencepub.com
JS Krog, Y Espanol, AMB Giessing… - The FEBS …, 2011 - Wiley Online Library
tRNA is the most heavily modified of all RNA types, with typically 10–20% of the residues being post‐transcriptionally altered. Unravelling the modification pattern of a tRNA is a …
Number of citations: 19 febs.onlinelibrary.wiley.com
M Takakura, K Ishiguro, S Akichika, K Miyauchi… - Nature …, 2019 - nature.com
Transfer (t)RNAs contain a wide variety of post-transcriptional modifications, which play critical roles in tRNA stability and functions. 3-(3-amino-3-carboxypropyl)uridine (acp 3 U) is a …
Number of citations: 37 www.nature.com
YC Chang, J Herath, THH Wang, CS Chow - Bioorganic & medicinal …, 2008 - Elsevier
A series of 3-substituted uridine and pseudouridine derivatives, based on the naturally occurring 3-(3-amino-3-carboxypropyl) modification, were synthesized. Their aqueous solution …
Number of citations: 38 www.sciencedirect.com

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